molecular formula C17H14N2O2 B4945549 2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid

2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid

Cat. No.: B4945549
M. Wt: 278.30 g/mol
InChI Key: FWIAQXTWPXIEOD-UHFFFAOYSA-N
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Description

2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atomsThe pyrazole moiety is known for its presence in several pharmacologically active compounds, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)10-12-3-1-4-13(9-12)14-5-2-6-15(11-14)16-7-8-18-19-16/h1-9,11H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIAQXTWPXIEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and acetic acid groups. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then undergo further reactions to introduce the phenyl groups and the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the pyrazole ring or other functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Due to the presence of the pyrazole ring, it has potential as a pharmacophore in drug design, particularly for developing anti-inflammatory, analgesic, and anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety adds another functional group that can participate in various reactions, making it a versatile compound for research and development .

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